[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE
Overview
Description
[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group and a chlorophenoxy group attached to a methylpropionate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base catalyst.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is attached through a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the pyridine ring.
Formation of the Methylpropionate Moiety: The methylpropionate group is introduced through esterification, typically using methanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, reaction temperatures, and purification methods to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with biological targets suggest possible applications in treating diseases such as cancer and inflammatory disorders.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of [6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in having a halogenated aromatic ring but differs in functional groups and overall structure.
Cresol: Shares the phenolic structure but lacks the pyridine ring and other substituents.
Uniqueness
[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE is unique due to its combination of a pyridine ring, hydroxymethyl group, and chlorophenoxy moiety. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21550-30-1 |
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Molecular Formula |
C17H19Cl2NO4 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
[6-(hydroxymethyl)pyridin-2-yl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H18ClNO4.ClH/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14;/h3-9,20H,10-11H2,1-2H3;1H |
InChI Key |
XVHPKZBGSLSNOT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl.Cl |
Appearance |
Solid powder |
21550-30-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(6-(hydroxymethyl)-2-pyridyl)methyl-2-(4-chlorophenoxy)-2-methyl-propionate hydrochloride Bratenol EL-466 pirifibrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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